molecular formula C7H5BrF3N B13516372 6-Bromo-2-methyl-3-(trifluoromethyl)pyridine

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13516372
M. Wt: 240.02 g/mol
InChI Key: XOBRYNQTGHJAIH-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the pyridine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methyl-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method is the bromination of 2-methyl-3-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems. The use of efficient brominating agents and catalysts can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methyl-3-(trifluoromethyl)pyridine is unique due to the specific positioning of the bromine, methyl, and trifluoromethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity compared to other halogenated pyridines .

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

6-bromo-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c1-4-5(7(9,10)11)2-3-6(8)12-4/h2-3H,1H3

InChI Key

XOBRYNQTGHJAIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Br)C(F)(F)F

Origin of Product

United States

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